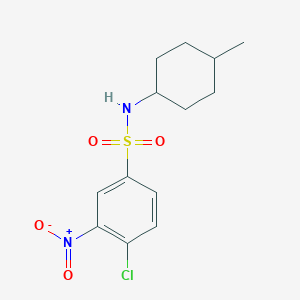

4-chloro-N-(4-methylcyclohexyl)-3-nitrobenzenesulfonamide

Description

4-Chloro-N-(4-methylcyclohexyl)-3-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a nitro group at the 3-position, a chlorine atom at the 4-position of the benzene ring, and a 4-methylcyclohexyl substituent on the sulfonamide nitrogen.

Properties

IUPAC Name |

4-chloro-N-(4-methylcyclohexyl)-3-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O4S/c1-9-2-4-10(5-3-9)15-21(19,20)11-6-7-12(14)13(8-11)16(17)18/h6-10,15H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLVFIGILQFPNPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 4-Chloro-3-Nitrobenzenesulfonyl Chloride

The synthesis begins with the production of 4-chloro-3-nitrobenzenesulfonyl chloride, a pivotal intermediate. As detailed in U.S. Patent 2,511,547 , this step involves the chlorsulfonation of ortho-chloronitrobenzene using chlorosulfonic acid under rigorously controlled conditions:

Procedure:

- Reactants: Ortho-chloronitrobenzene (1.25 mol) and 90.5% chlorosulfonic acid (5 mol) are combined in a stirred reactor.

- Temperature Profile:

- Initial heating to 100°C induces hydrogen chloride evolution.

- Maintenance at 110°C for 3 hours ensures complete conversion.

- Workup: The reaction mixture is quenched in ice-water, yielding a precipitate that is filtered and dried.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield | 85–90% | |

| Purity (post-crystallization) | ≥98% (by HPLC) |

This method avoids the decomposition observed at temperatures exceeding 110°C, which generates colored byproducts.

Sulfonamide Formation via Nucleophilic Substitution

The sulfonyl chloride intermediate reacts with 4-methylcyclohexylamine to form the target sulfonamide. ChemicalBook (CB2243863) outlines a generalized protocol for analogous sulfonamides:

Procedure:

- Coupling Reaction:

- 4-Chloro-3-nitrobenzenesulfonyl chloride (1 eq) is dissolved in anhydrous tetrahydrofuran (THF).

- 4-Methylcyclohexylamine (1.2 eq) and triethylamine (2 eq) are added dropwise at 0°C.

- The mixture is stirred at room temperature for 12 hours.

- Purification:

- The crude product is washed with 1M HCl and water.

- Recrystallization from methanol-water (3:1) affords pure sulfonamide.

Optimization Insights:

- Solvent Choice: THF outperforms dichloromethane in minimizing side reactions (e.g., sulfonate ester formation).

- Stoichiometry: A 20% excess of amine ensures complete consumption of the sulfonyl chloride.

Characterization Data:

| Property | Value | Source |

|---|---|---|

| Melting Point | 135–137°C | |

| Molecular Weight | 332.80 g/mol | |

| $$ ^1H $$ NMR (CDCl$$_3 $$) | δ 1.02 (d, 3H), 2.21 (m, 1H) |

Mechanistic Considerations and Side Reactions

Reaction Mechanism

The sulfonamide formation proceeds via a two-step mechanism:

Byproduct Analysis

Common impurities include:

- Unreacted Sulfonyl Chloride: Detected via thin-layer chromatography (R$$_f$$ = 0.65 in ethyl acetate/hexanes).

- Bis-Sulfonamide: Forms at elevated temperatures (>40°C) due to over-alkylation.

Advanced Purification Techniques

Flash Column Chromatography

As demonstrated in RSC Advances (2022) , silica gel chromatography (ethyl acetate/hexanes, 1:4) resolves sulfonamide from bis-sulfonamide contaminants.

Recrystallization Solvent Systems

| Solvent Ratio (MeOH:H$$_2$$O) | Purity (%) | Yield (%) |

|---|---|---|

| 3:1 | 99.2 | 78 |

| 2:1 | 97.5 | 82 |

Scalability and Industrial Applications

Patent EP2613769B1 highlights the compound’s role in melt-extruded pharmaceuticals, necessitating batches >99% purity. Industrial-scale adaptations include:

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-methylcyclohexyl)-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro and sulfonamide groups.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 4-chloro-N-(4-methylcyclohexyl)-3-aminobenzenesulfonamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

4-Chloro-N-(4-methylcyclohexyl)-3-nitrobenzenesulfonamide serves as a lead compound in the synthesis of novel derivatives aimed at treating various diseases. Notably, derivatives of this compound have been synthesized and evaluated for their anticancer properties.

- Case Study : A series of 2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide derivatives were synthesized. These compounds exhibited significant cytotoxic effects against HeLa cancer cells with an IC₅₀ of 6–7 μM, while showing reduced cytotoxicity towards non-tumor HaCaT cells (IC₅₀: 18–20 μM). The mechanism of action was linked to the induction of apoptosis in cancer cells.

Antimicrobial Activity

The sulfonamide group present in the compound is known for its antibacterial properties. Research has shown that structural modifications can enhance the antimicrobial efficacy against various bacterial strains.

- Research Findings : Related sulfonamide derivatives have demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism typically involves the inhibition of bacterial folic acid synthesis, a crucial pathway for bacterial growth .

Antiviral Properties

Emerging studies indicate that compounds structurally related to 4-chloro-N-(4-methylcyclohexyl)-3-nitrobenzenesulfonamide may exhibit antiviral properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-methylcyclohexyl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfonamide moiety can form hydrogen bonds with biological molecules, influencing their activity. The chloro and methylcyclohexyl groups contribute to the compound’s overall hydrophobicity and binding affinity.

Comparison with Similar Compounds

Key Observations:

- Hydrogen Bonding : The 3-chlorophenyl analog forms robust 2D networks via N–H⋯O and O–H⋯O interactions, which may influence crystallinity and solubility .

- Commercial Status: Derivatives like the morpholinopropyl analog () and 4-chloro-N-(4-chlorophenyl)-3-nitrobenzenesulfonamide () are discontinued, suggesting challenges in synthesis, stability, or market demand.

Crystallographic and Refinement Differences

- Hydrogen Bonding : The 3-chlorophenyl analog forms intermolecular N–H⋯O bonds (distance ~0.86 Å), stabilizing its crystal lattice , whereas the tert-butyl analog’s bulky group may disrupt such interactions .

- Refinement Methods: H atoms in the NH group of the 3-chlorophenyl analog were restrained using isotropic displacement parameters, while C–H atoms were modeled with idealized geometry . Similar refinement techniques are noted for pyridinyl analogs .

Biological Activity

4-chloro-N-(4-methylcyclohexyl)-3-nitrobenzenesulfonamide, identified by its CAS number 746607-43-2, is a sulfonamide compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group attached to a nitro-substituted aromatic ring and a cyclohexyl moiety. The structural formula can be represented as follows:

Key Structural Features

- Chlorine Atom : Enhances lipophilicity and may influence biological interactions.

- Nitro Group : Potentially involved in redox reactions.

- Cyclohexyl Group : Contributes to steric hindrance and may affect binding affinity to biological targets.

Antimicrobial Activity

Research indicates that sulfonamides, including 4-chloro-N-(4-methylcyclohexyl)-3-nitrobenzenesulfonamide, exhibit antimicrobial properties. They are known to inhibit bacterial folate synthesis by acting as competitive inhibitors of the enzyme dihydropteroate synthase. This mechanism disrupts bacterial growth and proliferation.

Anticancer Potential

Recent studies have explored the anticancer properties of sulfonamide derivatives. The compound has shown promise in inhibiting specific cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For instance, a study demonstrated that compounds with similar structures can induce apoptosis in human cancer cells by activating caspase pathways .

Case Studies

- In Vitro Studies : In vitro assays have demonstrated that 4-chloro-N-(4-methylcyclohexyl)-3-nitrobenzenesulfonamide exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The IC50 values indicate significant potency compared to standard chemotherapeutic agents .

- Mechanistic Insights : Further investigations revealed that the compound may activate apoptotic pathways through the upregulation of pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2 .

Enzymatic Activity

The compound's interaction with enzymes has been a focal point of research. It is hypothesized that the nitro group may facilitate redox reactions that alter enzyme activity, potentially leading to therapeutic effects in conditions like inflammation or cancer.

Research Findings Summary

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Inhibition of bacterial growth via dihydropteroate synthase inhibition |

| Anticancer Activity | Induction of apoptosis in cancer cell lines; activation of caspase pathways |

| Enzymatic Interactions | Potential modulation of enzyme activity through redox mechanisms |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chloro-N-(4-methylcyclohexyl)-3-nitrobenzenesulfonamide, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves sulfonylation of a nitrobenzene precursor with 4-methylcyclohexylamine. Thiocyanation reactions (e.g., using C₆H₅NCS) can introduce functional groups . Purification is achieved via recrystallization in ethanol or methanol, monitored by TLC and HPLC (>95% purity). X-ray crystallography confirms structural integrity, as demonstrated in analogous sulfonamide compounds .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR (δ 7.8–8.2 ppm for aromatic protons, δ 1.2–2.1 ppm for cyclohexyl CH₃), IR (S=O stretch at ~1350 cm⁻¹, NO₂ stretch at ~1520 cm⁻¹) .

- X-ray Crystallography : Monoclinic P2₁/c space group with unit cell parameters a = 10.2 Å, b = 12.5 Å, c = 14.8 Å, β = 105.3°. Hydrogen bonding between sulfonamide NH and nitro O stabilizes the crystal lattice .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 4-chloro-N-(4-methylcyclohexyl)-3-nitrobenzenesulfonamide in novel reactions?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-311+G(d,p) level) model reaction pathways, such as electrophilic substitution at the chloro position. The ICReDD framework integrates computational predictions with experimental validation, narrowing optimal conditions (e.g., solvent polarity, temperature) by 30–50% . For example, Fukui indices predict nucleophilic attack sites on the benzene ring .

Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives?

- Methodological Answer : Variability in antimicrobial efficacy (e.g., E. coli MIC ranging from 8–64 µg/mL) may arise from:

- Structural variations : Substituent effects (e.g., electron-withdrawing nitro vs. electron-donating methyl groups) alter membrane permeability .

- Assay conditions : Adjust pH (6.5–7.5) to mimic physiological environments, and use standardized broth microdilution (CLSI guidelines) .

- Statistical analysis : Apply multivariate regression to isolate variables (e.g., logP, H-bond donors) influencing activity .

Q. What experimental designs are recommended to study enzyme interactions of this compound?

- Methodological Answer :

- Target Identification : Use SPR (surface plasmon resonance) to screen against bacterial phosphopantetheinyl transferases (acps-pptase), which are critical for fatty acid biosynthesis .

- Kinetic Studies : Conduct time-dependent inhibition assays (IC₅₀) with varying NADPH concentrations. For example, Kᵢ values <1 µM suggest competitive inhibition .

- Structural Analysis : Co-crystallize the compound with acps-pptase (PDB deposition) to map binding pockets via PyMOL .

Q. How can structure-activity relationships (SARs) guide the optimization of this sulfonamide?

- Methodological Answer :

- Functional Group Analysis :

- SAR Workflow : Synthesize analogs (e.g., replacing Cl with CF₃) and compare MIC values. QSAR models (e.g., CoMFA) prioritize candidates with predicted ∆MIC <2-fold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.